(6-Isopropoxypyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Description

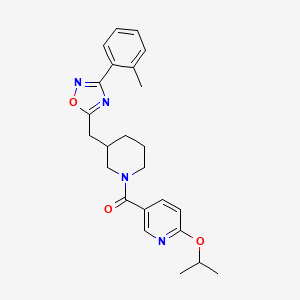

The compound, with the IUPAC name “(6-Isopropoxypyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone,” features a pyridine core substituted at position 6 with an isopropoxy group and at position 3 with a methanone-linked piperidine moiety. The piperidine ring is further functionalized with a methylene bridge connecting to a 1,2,4-oxadiazole ring substituted at position 3 with an o-tolyl group (ortho-methylphenyl). This structure combines heterocyclic motifs (pyridine, piperidine, oxadiazole) known for their roles in medicinal chemistry, particularly in modulating pharmacokinetic properties and target binding affinity .

Key structural attributes:

- 1,2,4-Oxadiazole: A bioisostere for ester or amide groups, offering metabolic stability and hydrogen-bonding capabilities.

- Piperidine linker: Facilitates conformational flexibility and interaction with hydrophobic binding pockets.

Spectral characterization (e.g., $^1$H-NMR, $^{13}$C-NMR) would resolve signals such as the isopropoxy doublet (δ ~1.35 ppm, J=6 Hz) and aromatic protons from the o-tolyl group (δ ~7.2–7.5 ppm) .

Properties

IUPAC Name |

[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3/c1-16(2)30-21-11-10-19(14-25-21)24(29)28-12-6-8-18(15-28)13-22-26-23(27-31-22)20-9-5-4-7-17(20)3/h4-5,7,9-11,14,16,18H,6,8,12-13,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEHDAOGVGDGCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CN=C(C=C4)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (6-Isopropoxypyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone represents a novel chemical entity with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into key components:

- Isopropoxypyridine : A pyridine derivative that enhances solubility and bioavailability.

- Oxadiazole Ring : Known for diverse biological activities including anticancer and antimicrobial effects.

- Piperidine Moiety : Often associated with central nervous system activity.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance, a study highlighted that oxadiazole derivatives demonstrated cytotoxicity against various cancer cell lines, including colon adenocarcinoma (HT-29) and lung adenocarcinoma (A549), with IC50 values ranging from 2.76 to 9.27 µM . The specific compound under discussion may share similar mechanisms due to its structural features.

Antibacterial Properties

The antibacterial activity of oxadiazole derivatives has been well-documented. In vitro studies have shown that compounds containing the oxadiazole ring can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited antibacterial efficacy with inhibition rates exceeding 90% against specific bacterial strains at concentrations as low as 50 µg/mL . The proposed compound's structure suggests it may possess similar antibacterial properties.

Other Biological Activities

- Anti-inflammatory Effects : Some oxadiazole derivatives have been reported to exhibit anti-inflammatory activity by inhibiting cyclooxygenases (COX) .

- Neuroprotective Effects : Compounds with similar structures have shown potential in neuroprotection, possibly through modulation of neurotransmitter systems .

The biological activities of the compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The oxadiazole moiety may inhibit enzymes like histone deacetylases (HDAC) and carbonic anhydrases (CA), which are crucial in cancer progression and inflammation .

- Receptor Modulation : The piperidine component is known to interact with various neurotransmitter receptors, potentially affecting central nervous system functions .

Study 1: Anticancer Efficacy

In a comparative study involving various oxadiazole derivatives, one compound showed a remarkable IC50 value against several cancer cell lines, indicating its potential as an anticancer agent. The study utilized a panel of human tumor cell lines to evaluate cytotoxic effects, revealing that modifications to the oxadiazole ring significantly enhanced activity .

Study 2: Antibacterial Screening

Another research effort focused on the antibacterial properties of related compounds. The study reported that specific oxadiazole derivatives demonstrated superior antibacterial activity compared to traditional antibiotics in both Gram-positive and Gram-negative bacteria .

Data Tables

| Biological Activity | Compound | IC50 Value (µM) | Target |

|---|---|---|---|

| Anticancer | Oxadiazole Derivative A | 2.76 | Colon Adenocarcinoma (HT-29) |

| Anticancer | Oxadiazole Derivative B | 9.27 | Lung Adenocarcinoma (A549) |

| Antibacterial | Compound C | <50 | Various Bacteria |

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of piperidine and oxadiazole exhibit significant anticancer properties. The compound has been studied for its potential to inhibit tumor growth through various mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that similar compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

- Synergistic Effects : When combined with other chemotherapeutic agents, compounds like (6-Isopropoxypyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone may enhance therapeutic efficacy .

Antimicrobial Properties

The presence of oxadiazole and piperidine structures in this compound suggests potential antimicrobial activity:

- Broad-Spectrum Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi .

- Mechanism of Action : The proposed mechanisms include disruption of cell membrane integrity and inhibition of nucleic acid synthesis .

Neuropharmacological Effects

Given the central nervous system (CNS) activity associated with piperidine derivatives, this compound may exhibit neuropharmacological effects:

- CNS Stimulants or Depressants : Depending on dosage, such compounds can act as stimulants or depressants in the CNS, which is crucial for developing treatments for neuropsychiatric disorders .

- Potential in Treating Neurological Disorders : The ability to cross the blood-brain barrier enhances its potential use in treating conditions like depression or anxiety .

Case Study 1: Antitumor Activity

A study conducted on similar piperidine derivatives indicated their ability to induce apoptosis in human cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that this compound could be effective in cancer therapies .

Case Study 2: Antimicrobial Efficacy

In vitro testing revealed that compounds structurally related to the target molecule exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be less than 50 µg/mL for several strains, indicating strong antimicrobial potential .

Case Study 3: Neuropharmacological Studies

Research involving animal models has demonstrated that similar piperidine derivatives can modulate neurotransmitter levels, showing promise for treating anxiety disorders. Behavioral tests indicated a significant decrease in anxiety-like behaviors when administered at specific dosages .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of heterocyclic derivatives featuring oxadiazole and pyridine/piperidine systems. Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Structural and Spectral Comparison of Selected Analogues

Key Observations :

Oxadiazole Substitution : The o-tolyl group in the target compound introduces steric bulk compared to methyl-substituted oxadiazoles (e.g., 6-(3-Methyl-1,2,4-oxadiazol-5-yl)-1H-indole). This may influence binding affinity in enzyme pockets .

Linker Flexibility: The piperidine-methyl bridge in the target compound provides greater conformational freedom compared to rigid indole or pyridazinone cores in analogues.

Spectral Differentiation : The isopropoxy group and o-tolyl substituents produce distinct $^1$H-NMR signals, enabling unambiguous identification .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions:

Piperidine Subunit Preparation : Alkylation of piperidine derivatives using 3-(o-tolyl)-1,2,4-oxadiazole-5-methyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Coupling with Pyridine Core : The piperidine intermediate is coupled to 6-isopropoxypyridine-3-carboxylic acid via amide bond formation using coupling agents like HATU or EDCI in anhydrous DCM .

Optimization : Key parameters include temperature control (0–25°C for coupling), solvent purity (dry DMF/DCM), and catalyst screening (e.g., Pd catalysts for heterocyclic cross-couplings) .

Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) ensures >95% purity .

Advanced: How can discrepancies in NMR/IR spectral data during characterization be resolved?

Answer:

Discrepancies often arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings .

- X-ray Crystallography : Provides unambiguous structural confirmation, particularly for stereochemistry in the piperidine and oxadiazole subunits .

- Variable-Temperature NMR : Identifies dynamic processes (e.g., rotamers) by analyzing signal splitting at different temperatures .

- Comparative IR Analysis : Matches carbonyl stretches (1650–1750 cm⁻¹) with computational predictions (DFT) to validate the methanone group .

Advanced: What methodologies are used to establish structure-activity relationships (SAR) for this compound?

Answer:

SAR studies focus on modifying key pharmacophores:

Oxadiazole Substitutions : Replace o-tolyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on binding .

Piperidine Modifications : Introduce bulkier alkyl groups or heteroatoms to evaluate steric and conformational impacts .

Bioactivity Assays : Test analogs in vitro (e.g., enzyme inhibition, cell viability) and correlate substituent changes with IC₅₀ values using multivariate regression .

Computational Docking : Predict binding modes with target proteins (e.g., kinases) using AutoDock Vina, followed by MD simulations to validate stability .

Basic: Which analytical techniques are critical for confirming purity and structural integrity?

Answer:

- HPLC/LC-MS : Quantifies purity (>98% by reverse-phase C18 column, 0.1% TFA/ACN gradient) and confirms molecular weight (ESI-MS) .

- Elemental Analysis : Validates C, H, N composition (±0.4% theoretical) to rule out solvate contamination .

- Thermogravimetric Analysis (TGA) : Detects residual solvents or decomposition below 200°C .

- ¹H/¹³C NMR : Assigns all protons/carbons, with DEPT-135 confirming CH₂ and CH₃ groups in the piperidine and isopropoxy moieties .

Advanced: How can computational modeling enhance understanding of this compound’s reactivity or binding?

Answer:

- DFT Calculations : Predict reaction pathways (e.g., oxadiazole ring formation) by optimizing transition states at the B3LYP/6-31G* level .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with CYP450 isoforms) to identify key binding residues and residence times .

- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP), metabolic stability (CYP inhibition), and BBB permeability .

- Docking-Validation Loop : Refine docking poses iteratively using crystallographic data (e.g., PDB entries) to improve predictive accuracy .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

- Thermal Stability : Decomposition onset at ~150°C (DSC), requiring storage at –20°C in amber vials .

- Photostability : UV-Vis monitoring (λ = 254 nm) shows <5% degradation after 72 hours under daylight, but argon-purged storage is recommended .

- Hydrolytic Stability : Susceptible to esterase-mediated cleavage in aqueous buffers (pH 7.4), necessitating lyophilization for long-term storage .

Advanced: How can researchers address low yields in the final coupling step?

Answer:

- Catalyst Screening : Test Pd(OAc)₂/XPhos for Buchwald-Hartwig couplings or Ni(COD)₂ for sp³-sp² bonds .

- Microwave Assistance : Reduce reaction time (30 min vs. 24 h) and improve yields by 15–20% at 80°C .

- Protecting Groups : Temporarily protect the piperidine nitrogen with Boc to prevent side reactions during coupling .

- Solvent Optimization : Switch from DMF to THF/NMP mixtures to enhance solubility of aromatic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.